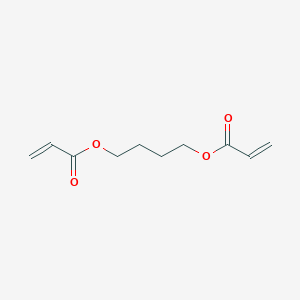

1,4-Butanediol diacrylate

Cat. No. B086089

M. Wt: 198.22 g/mol

InChI Key: JHWGFJBTMHEZME-UHFFFAOYSA-N

Attention: For research use only. Not for human or veterinary use.

Patent

US09242028B2

Procedure details

Poly(EA/MAA BDDA) microgel was prepared using seed-feed emulsion polymerisation (Macromolecules, 1994, 27, 6642). A monomer mixture containing Ethylacrylate (EA) (Aldrich, 143.5 g), Methacrylic acid (MAA) (Aldrich, 72.0 g) and 1,4-butanediol diacrylate (BDDA) (Aldrich, 2.2 g) was prepared and 12.5% of the mixture added to a pre-purged, stirred, solution of sodium dodecylsulphate (BDH, 1.75 g in 500 g of water), which had been heated to 80° C. The monomers were passed over an alumina column prior to use. K2HPO4 (3 g of 7% solution in water) and ammonium persulphate (2.95 g of 5% solution in water) were immediately added whilst maintaining a nitrogen atmosphere. After appearance of a slight blue turbidity, the remaining monomer mixture was added at a continuous rate over a 90 min period. Additional initiator (3.3 g of 5% solution in water) was added and the temperature maintained for a further 2 h. The microgel was extensively dialysed against Milli-Q quality water. The average particle size of the particles in the collapsed state was about 65 nm. The swollen state diameter was about 220 nm at pH=7.4.

[Compound]

Name

mixture

Quantity

0 (± 1) mol

Type

reactant

Reaction Step Two

Name

K2HPO4

Quantity

3 g

Type

reactant

Reaction Step Four

Name

ammonium persulphate

Quantity

2.95 g

Type

reactant

Reaction Step Four

[Compound]

Name

solution

Quantity

0 (± 1) mol

Type

reactant

Reaction Step Five

Name

Identifiers

|

REACTION_CXSMILES

|

[CH2:1]([O:3][C:4](=[O:7])[CH:5]=[CH2:6])[CH3:2].[C:8]([OH:13])(=[O:12])[C:9]([CH3:11])=[CH2:10].C(OCCCCOC(=O)C=C)(=O)C=C.C(OS([O-])(=O)=O)CCCCCCCCCCC.[Na+].OP([O-])([O-])=O.[K+].[K+].S(OOS([O-])(=O)=O)([O-])(=O)=O.[NH4+].[NH4+]>O>[CH2:1]([O:3][C:4](=[O:7])[CH:5]=[CH2:6])[CH3:2].[C:8]([OH:13])(=[O:12])[C:9]([CH3:11])=[CH2:10] |f:3.4,5.6.7,8.9.10,12.13|

|

Inputs

Step One

|

Name

|

|

|

Quantity

|

143.5 g

|

|

Type

|

reactant

|

|

Smiles

|

C(C)OC(C=C)=O

|

|

Name

|

|

|

Quantity

|

72 g

|

|

Type

|

reactant

|

|

Smiles

|

C(C(=C)C)(=O)O

|

|

Name

|

|

|

Quantity

|

2.2 g

|

|

Type

|

reactant

|

|

Smiles

|

C(C=C)(=O)OCCCCOC(C=C)=O

|

Step Two

[Compound]

|

Name

|

mixture

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

|

Step Three

|

Name

|

|

|

Quantity

|

1.75 g

|

|

Type

|

reactant

|

|

Smiles

|

C(CCCCCCCCCCC)OS(=O)(=O)[O-].[Na+]

|

Step Four

|

Name

|

K2HPO4

|

|

Quantity

|

3 g

|

|

Type

|

reactant

|

|

Smiles

|

OP(=O)([O-])[O-].[K+].[K+]

|

|

Name

|

ammonium persulphate

|

|

Quantity

|

2.95 g

|

|

Type

|

reactant

|

|

Smiles

|

S(=O)(=O)([O-])OOS(=O)(=O)[O-].[NH4+].[NH4+]

|

Step Five

[Compound]

|

Name

|

solution

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

|

|

Name

|

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

solvent

|

|

Smiles

|

O

|

Conditions

Stirring

|

Type

|

CUSTOM

|

|

Details

|

stirred

|

|

Rate

|

UNSPECIFIED

|

|

RPM

|

0

|

Other

|

Conditions are dynamic

|

1

|

|

Details

|

See reaction.notes.procedure_details.

|

Workups

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

seed-feed emulsion polymerisation (Macromolecules, 1994, 27, 6642)

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

was prepared

|

TEMPERATURE

|

Type

|

TEMPERATURE

|

|

Details

|

whilst maintaining a nitrogen atmosphere

|

ADDITION

|

Type

|

ADDITION

|

|

Details

|

After appearance of a slight blue turbidity, the remaining monomer mixture was added at a continuous rate over a 90 min period

|

|

Duration

|

90 min

|

TEMPERATURE

|

Type

|

TEMPERATURE

|

|

Details

|

the temperature maintained for a further 2 h

|

|

Duration

|

2 h

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

The microgel was extensively dialysed against Milli-Q quality water

|

Outcomes

Product

|

Name

|

|

|

Type

|

product

|

|

Smiles

|

C(C)OC(C=C)=O.C(C(=C)C)(=O)O

|

Source

|

Source

|

Open Reaction Database (ORD) |

|

Description

|

The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |